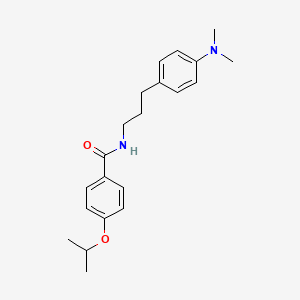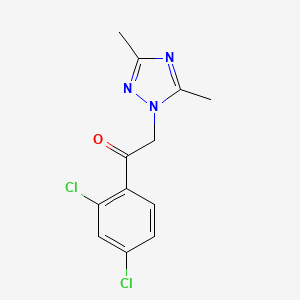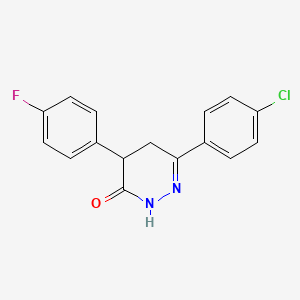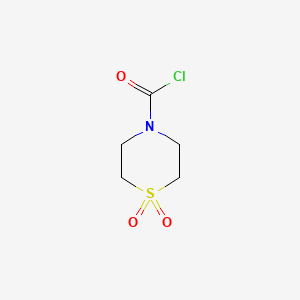
1,1-Dioxo-thiomorpholine-4-carbonyl Chloride
説明
“1,1-Dioxo-thiomorpholine-4-carbonyl Chloride” is a research chemical with the CAS number 39093-77-1 . It is also known as "Thiomorpholine-4-carbonyl chloride 1,1-dioxide" .
Synthesis Analysis
The synthesis of “1,1-Dioxo-thiomorpholine-4-carbonyl Chloride” involves the use of triphosgene . In one method, triphosgene is added to a solution of thiomorpholine 1,1-dioxide in acetonitrile under an argon gas atmosphere . The mixture is stirred overnight at room temperature . Another method involves the addition of triphosgene to a solution of a compound and triethylamine in tetrahydrofuran .Molecular Structure Analysis
The molecular formula of “1,1-Dioxo-thiomorpholine-4-carbonyl Chloride” is C5H8ClNO3S . The InChI code is 1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2 .Physical And Chemical Properties Analysis
The boiling point of “1,1-Dioxo-thiomorpholine-4-carbonyl Chloride” is predicted to be 453.6±34.0 °C . The density is predicted to be 1.517±0.06 g/cm3 .科学的研究の応用
Antimicrobial Activity
Research has shown the potential of thiomorpholine derivatives, including 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride, in antimicrobial applications. Kardile and Kalyane (2010) synthesized thiomorpholine derivatives and tested their antimicrobial activity. They focused on creating compounds with increased Log P values to enhance microbial intracellular concentration and reduce microbial resistance. The synthesized compounds exhibited varying degrees of antimicrobial activity (D. Kardile & N. Kalyane, 2010).
Medicinal Chemistry Building Blocks
Walker and Rogier (2013) explored the use of thiomorpholine and its dioxide forms as vital building blocks in medicinal chemistry. They synthesized novel bicyclic thiomorpholine building blocks, demonstrating the versatility of thiomorpholine derivatives in medicinal chemistry research (Daniel P. Walker & D. J. Rogier, 2013).
Green Chemistry Approaches
A study by Halimehjnai et al. (2013) highlighted the synthesis of thiomorpholine 1,1-dioxides, including compounds related to 1,1-Dioxo-thiomorpholine-4-carbonyl Chloride, using a green chemistry approach. They used a boric acid/glycerol catalyst in water, emphasizing eco-friendly and efficient synthesis methods (Azim Ziyaei Halimehjnai et al., 2013).
Corrosion Inhibition
Amar et al. (2008) investigated the use of thiomorpholin-4-ylmethyl-phosphonic acid, a derivative of thiomorpholine, as a corrosion inhibitor for carbon steel in natural seawater. Their study showed the effectiveness of thiomorpholine derivatives in reducing the corrosion rate, indicating potential industrial applications (H. Amar et al., 2008).
Cascade Reactions in Chemistry
Farah et al. (2023) described a cascade reaction involving thiomorpholinone-tethered alkenoic acids, related to thiomorpholine derivatives. This reaction highlights the role of thiomorpholine structures in facilitating complex chemical transformations, useful in synthetic chemistry (Abdikani Omar Farah et al., 2023).
Crystallography and Molecular Structures
G. Aridoss and colleagues (2010) conducted a study on the molecular structure of a compound containing a thiomorpholine ring, providing insights into the conformation and bonding interactions of such molecules. This research contributes to the understanding of molecular arrangements in thiomorpholine derivatives (G. Aridoss et al., 2010).
Safety and Hazards
“1,1-Dioxo-thiomorpholine-4-carbonyl Chloride” is classified as a dangerous substance . It has the hazard statements H314-H290, which indicate that it causes severe skin burns and eye damage, and may be corrosive to metals . The precautionary statements include P501-P260-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 .
特性
IUPAC Name |
1,1-dioxo-1,4-thiazinane-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3S/c6-5(8)7-1-3-11(9,10)4-2-7/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTZDYSBSFTPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-thiomorpholine-4-carbonyl Chloride | |
CAS RN |
39093-77-1 | |
| Record name | 1,1-dioxo-1lambda6-thiomorpholine-4-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

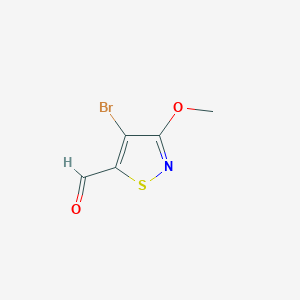
![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)
![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)
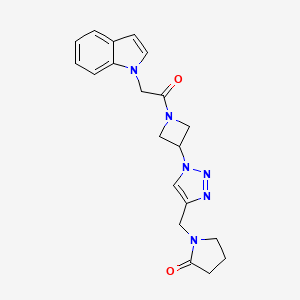

![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)
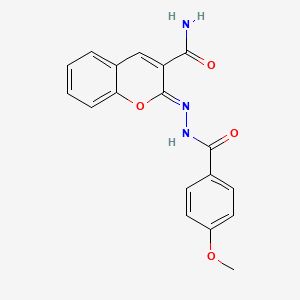
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500339.png)
![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)
